龙胆酸乙醇胺

描述

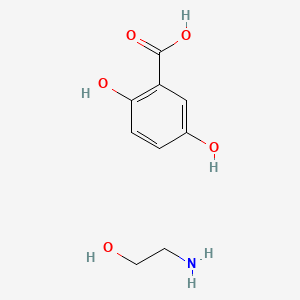

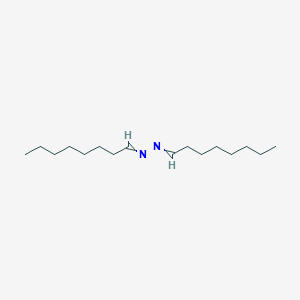

Gentisic acid ethanolamine is a compound formed from gentisic acid and ethanolamine . Gentisic acid is a dihydroxybenzoic acid, a derivative of benzoic acid, and a minor product of the metabolic breakdown of aspirin . It’s also found in the African tree Alchornea cordifolia and in wine . Ethanolamine, on the other hand, is a chemical compound that is an amide formed from carboxylic acids and ethanolamine .

Synthesis Analysis

The synthesis of gentisic acid ethanolamine might involve the reaction of gentisic acid with ethanolamine. Gentisic acid can be produced by the carboxylation of hydroquinone . Ethanolamides, including gentisic acid ethanolamine, can be prepared synthetically by heating esters with ethanolamine . A study on the synthesis of fatty ethanolamides from lauric and palmitic acid provides insights into the optimization of the conversion of these acids in the synthesis of fatty ethanolamide from monoethanolamine .Molecular Structure Analysis

The molecular formula of gentisic acid ethanolamine is C9H11NO4 . Gentisic acid has a molecular weight of 154.12 g/mol and ethanolamine has a molecular weight of 61.1 . The structure of gentisic acid consists of a phenolic ring with an attached carbon chain bearing a carboxylic group .Chemical Reactions Analysis

In the presence of the enzyme gentisate 1,2-dioxygenase, gentisic acid reacts with oxygen to give maleylpyruvate . This reaction is an example of the unique regioselective reaction of gentisic acid in the presence of molecular oxygen .Physical And Chemical Properties Analysis

Gentisic acid is a white to yellow powder with a melting point of 204 °C . It has a chemical formula of C7H6O4 and a molar mass of 154.12 g/mol . Ethanolamine is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor .科学研究应用

药理作用和毒性龙胆酸(GA)表现出一系列治疗作用,包括抗炎、抗基因毒性、保肝、神经保护、抗菌,特别是强抗氧化活性。它是阿司匹林的代谢物,存在于龙胆属、柑橘属等多种植物中,也存在于苹果、黑莓等水果中。本研究综述了它的药理作用、药代动力学、毒性和药物应用 (Abedi, Razavi, & Hosseinzadeh, 2019).

人体代谢为了澄清文献中的混乱,研究了龙胆酸的吸收和排泄,揭示了其代谢途径以及与甲基纤维素和 Benemid 等化合物在人体内的相互作用 (Clarke & Mosher, 1953).

抗氧化特性GA 抑制人血浆中低密度脂蛋白 (LDL) 氧化和胆固醇酯氢过氧化物的形成。它表现出有效的自由基清除活性,这表明阿司匹林的抗动脉粥样硬化作用的部分解释 (Ashidate et al., 2005).

对肿瘤促进和氧化应激的影响发现 GA 影响小鼠皮肤中与肿瘤促进相关的事件,可能通过抑制氧化应激抑制促进阶段,但不影响多胺生物合成途径 (Sharma, Khan, & Sultana, 2004).

安全和危害

Ethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Gentisic acid has been classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

未来方向

Gentisic acid ethanolamine, like other ethanolamides, could play physiological roles as lipid neurotransmitters and autacoids . Research into the regioselective reaction mechanism of gentisic acid catalyzed by the gentisate 1,2-dioxygenase enzyme could pave a new route in the mechanism of degradation processes of PAH pollutants by dioxygenase enzymes, and provide molecular insights into the design of iron-containing biomimetic catalysts .

属性

IUPAC Name |

2-aminoethanol;2,5-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.C2H7NO/c8-4-1-2-6(9)5(3-4)7(10)11;3-1-2-4/h1-3,8-9H,(H,10,11);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTFIQYVASYRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274760 | |

| Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentisic acid ethanolamine | |

CAS RN |

7491-35-2 | |

| Record name | Gentisic acid ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoethanol; 2,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTISIC ACID ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJL7EVT77G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)